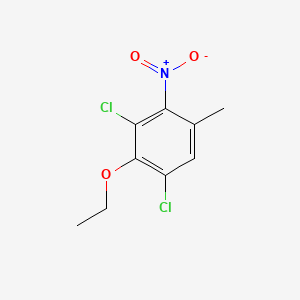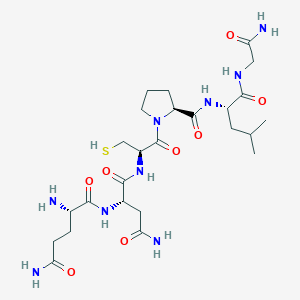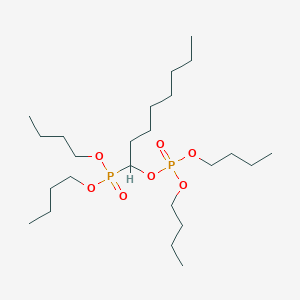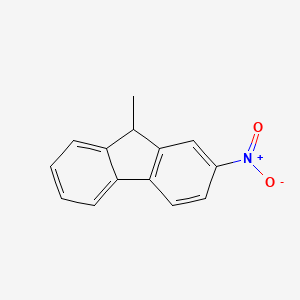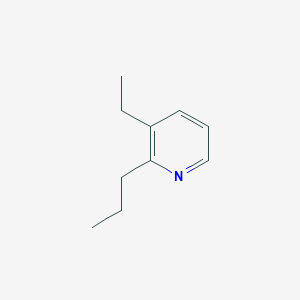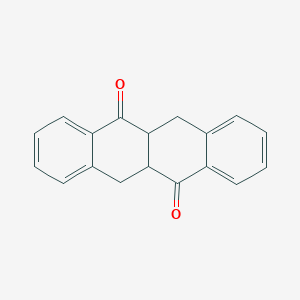![molecular formula C17H16O2S B14459156 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione CAS No. 72340-93-3](/img/structure/B14459156.png)
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is a complex organic compound that features a cyclopentane ring substituted with a methyl group, a naphthylmethyl sulfanyl group, and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide. This reaction primarily yields the O-alkylation product, although mixtures of C- and O-alkyl derivatives can also be obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The naphthylmethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthylmethyl sulfanyl group can participate in binding interactions, while the cyclopentane-1,3-dione moiety can undergo chemical transformations that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-naphthyl-1,3-dione
- 2-Methyl-2-{[(naphthalen-2-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclohexane-1,3-dione
Uniqueness
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of both a naphthylmethyl sulfanyl group and a cyclopentane-1,3-dione core. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
72340-93-3 |
|---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-methyl-2-(naphthalen-1-ylmethylsulfanyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C17H16O2S/c1-17(15(18)9-10-16(17)19)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
InChI Key |
ZACBSQBFAATJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC1=O)SCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
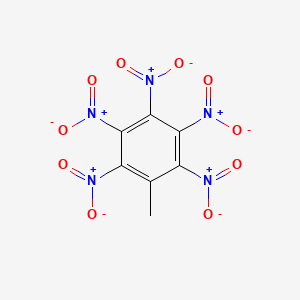
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
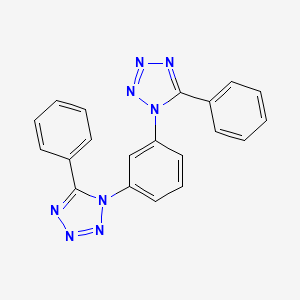
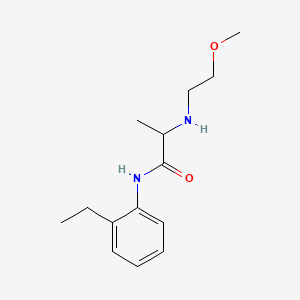

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
